1-(5-Chloro-6-fluoropyridine-3-carbonyl)-4-(5-fluoropyridin-2-yl)piperazine
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Overview
Description
1-(5-Chloro-6-fluoropyridine-3-carbonyl)-4-(5-fluoropyridin-2-yl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-6-fluoropyridine-3-carbonyl)-4-(5-fluoropyridin-2-yl)piperazine typically involves multi-step organic reactions. A common approach might include:
Nucleophilic substitution: Starting with a chlorinated pyridine derivative, a nucleophilic substitution reaction can introduce the fluorine atom.
Piperazine coupling: The final step involves coupling the pyridine derivatives with piperazine under suitable conditions, such as using a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-6-fluoropyridine-3-carbonyl)-4-(5-fluoropyridin-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a drug candidate or in drug development.
Industry: Used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-6-fluoropyridine-3-carbonyl)-4-(5-fluoropyridin-2-yl)piperazine would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity and leading to a biological response. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chloro-6-fluoropyridine-3-carbonyl)-4-(5-chloropyridin-2-yl)piperazine
- 1-(5-Chloro-6-fluoropyridine-3-carbonyl)-4-(5-bromopyridin-2-yl)piperazine
Uniqueness
The uniqueness of 1-(5-Chloro-6-fluoropyridine-3-carbonyl)-4-(5-fluoropyridin-2-yl)piperazine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. Comparing its properties with similar compounds can help identify its potential advantages or disadvantages in various applications.
Properties
IUPAC Name |
(5-chloro-6-fluoropyridin-3-yl)-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF2N4O/c16-12-7-10(8-20-14(12)18)15(23)22-5-3-21(4-6-22)13-2-1-11(17)9-19-13/h1-2,7-9H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPYVNPXMMPJQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)F)C(=O)C3=CC(=C(N=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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